

Reproducibility of published findings on Disulfamide's anticancer effects

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Reproducibility of Disulfamide's Anticancer Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the anticancer effects of **Disulfamide** (Disulfiram), a repurposed drug demonstrating promising therapeutic potential. The data presented is collated from various preclinical studies to aid in the assessment of its reproducibility and to inform future research directions.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Disulfiram (DSF), often in combination with copper (Cu), across a range of cancer types.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from multiple studies and variations in experimental conditions (e.g., cell density, incubation time, serum concentration) may contribute to inter-study variability.



Cancer Type	Cell Line	Disulfiram (DSF) IC50 (µM)	DSF/Cu IC50 (μM)	Reference
Breast Cancer	MDA-MB-231	>10	~0.3 (with 1µM Cu)	[1][2]
MCF-7	~0.3	Not Reported	[2]	
BT474	~0.3	Not Reported	[2]	
T47D	>10	Not Reported	[2]	
Glioblastoma	Patient-Derived GSCs	Not Reported	0.031 (average)	[3]
Neuroblastoma	SK-N-DZ	0.806	Not Reported	[4]
N91	0.234	Not Reported	[4]	
SK-N-SH	0.378	Not Reported	[4]	
SK-N-AS	73	Not Reported	[4]	
Oral Squamous Cell Carcinoma	Various	Not Reported	Not Reported, but effective at 10μΜ	[5]

Note: GSCs refers to Glioblastoma Stem Cells. The IC50 values can be significantly influenced by the presence of copper.

In Vivo Efficacy: Tumor Growth Inhibition

The following table summarizes the results of in vivo studies using xenograft animal models to assess the anticancer efficacy of Disulfiram.



Cancer Type	Animal Model	Treatment Regimen	Tumor Growth Inhibition	Reference
Breast Cancer	Nude mice with MDA-MB-231 xenografts	50 mg/kg/day DSF	74%	[6][7]
Hepatocellular Carcinoma	NOD/SCID mice with Huh1 and Huh7 xenografts	DSF (dose- dependent)	Significant suppression	[8]
Neuroblastoma	Nude mice with SK-N-BE(2c) xenografts	200 mg/kg DSF with radiation	Enhanced radiation-induced growth delay	[9]
Neuroblastoma	NOD/SCID/IL2ry null mice with N91-luc xenografts	150 mg/kg DSF emulsion	Significantly delayed progression	[10]

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are described below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[11]
- Drug Treatment: Cells are treated with various concentrations of Disulfiram, with or without a
 fixed concentration of a copper salt (e.g., CuCl2), for a specified period (e.g., 24, 48, or 72
 hours).[1]
- MTT Addition: After the treatment period, 10-20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[12][13]



- Formazan Solubilization: The medium is removed, and 100-150 μL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to dissolve the formazan crystals.
 [11][13]
- Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Cells are treated with Disulfiram (with or without copper) for the desired time.
- Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
- Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14][15]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of Disulfiram in a living organism.

- Cell Implantation: A specific number of cancer cells (e.g., 2-5 million) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[7][8]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]
- Drug Administration: Mice are randomized into control and treatment groups. Disulfiram is administered through various routes such as intraperitoneal injection or oral gavage at a specified dose and schedule.[7][8][10]



- Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[7]
- Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[7]

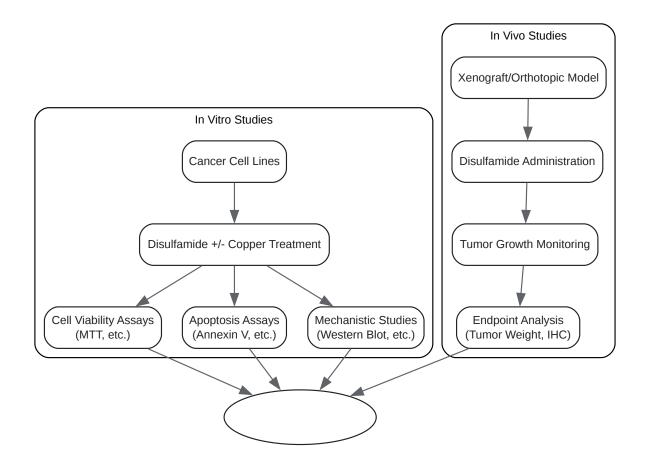
Signaling Pathways and Mechanisms of Action

The anticancer effects of **Disulfamide** are attributed to several interconnected signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer effects of **Disulfamide**.





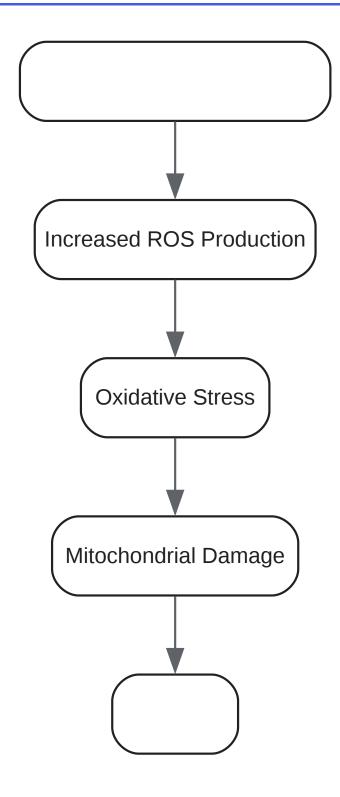
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Typical workflow for assessing **Disulfamide**'s anticancer effects.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

Disulfamide, particularly in the presence of copper, is a potent inducer of reactive oxygen species (ROS).[1][5] This leads to oxidative stress, which can damage cellular components and trigger apoptosis.





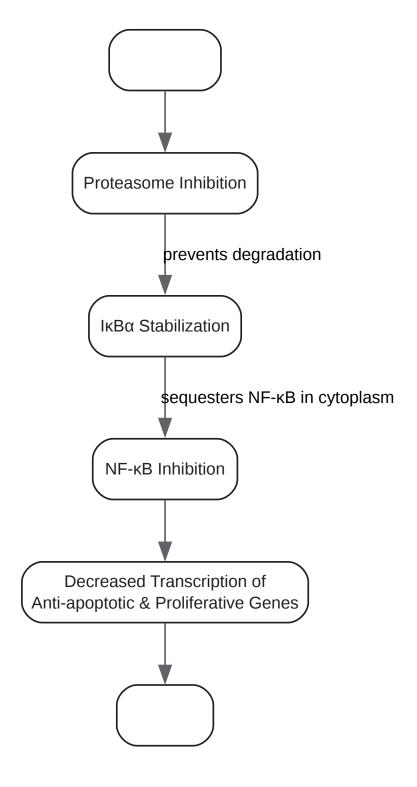
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Disulfamide-induced ROS generation leading to apoptosis.

Inhibition of the NF-κB Pathway



The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is crucial for cancer cell survival and proliferation. **Disulfamide** has been shown to inhibit this pathway, contributing to its anticancer effects.[1][16][17]



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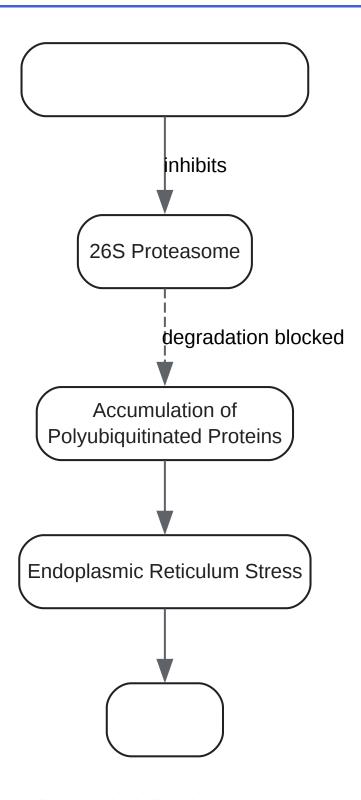


Inhibition of the NF-κB pathway by **Disulfamide**.

Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is a validated target in cancer therapy. The **Disulfamide**-copper complex can inhibit proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis.[6][18][19]





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Mechanism of proteasome inhibition by the **Disulfamide**-copper complex.



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